1-sec-butyl-N-propyl-1H-pyrazol-3-amine
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Overview
Description
1-sec-butyl-N-propyl-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a sec-butyl group at the first position and a propyl group attached to the nitrogen atom at the third position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-sec-butyl-N-propyl-1H-pyrazol-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the alkylation of 1H-pyrazol-3-amine with sec-butyl bromide and propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-sec-butyl-N-propyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butyl or propyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different alkyl or aryl groups.
Scientific Research Applications
1-sec-butyl-N-propyl-1H-pyrazol-3-amine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-sec-butyl-N-propyl-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-sec-butyl-3-methyl-1H-pyrazol-5-amine
- 1-methyl-1H-pyrazol-3-amine
- N-[(1-sec-butyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-3-amine
Uniqueness
1-sec-butyl-N-propyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H20ClN3 |
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Molecular Weight |
217.74 g/mol |
IUPAC Name |
1-butan-2-yl-N-propylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-4-7-11-10-6-8-13(12-10)9(3)5-2;/h6,8-9H,4-5,7H2,1-3H3,(H,11,12);1H |
InChI Key |
BADJMIDUDDLVOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NN(C=C1)C(C)CC.Cl |
Origin of Product |
United States |
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